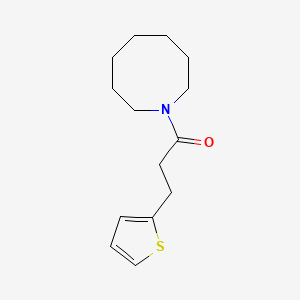
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as ACP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACP is a member of the family of azocane compounds, which are known for their unique chemical properties and potential therapeutic applications. In
科学的研究の応用
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
作用機序
The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves its reaction with ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one reacts specifically with ROS, producing a fluorescent signal that can be used to detect their presence in biological systems.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has also been shown to have a high selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems.
実験室実験の利点と制限
One of the main advantages of using 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments is its high selectivity for ROS, which allows for the detection of these reactive molecules in complex biological systems. However, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one also has some limitations, including its relatively low yield in synthesis and its potential for photobleaching under certain experimental conditions.
将来の方向性
There are several future directions for research involving 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, including the development of new synthesis methods to improve its yield and the exploration of its potential applications in vivo. Additionally, researchers are investigating the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in combination with other fluorescent probes to study complex biological systems and the development of new imaging techniques for the detection of ROS in vivo.
Conclusion:
In conclusion, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one is a promising compound for use in scientific research, particularly in the detection of reactive oxygen species in biological systems. Its high selectivity and low toxicity make it a useful tool for studying oxidative stress and other biological processes. Further research is needed to explore its potential applications and to develop new synthesis methods to improve its yield and expand its utility.
合成法
The synthesis of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves several steps, including the reaction of 3-thiophen-2-ylpropan-1-one with sodium azide to form 1-azido-3-thiophen-2-ylpropan-1-one. This intermediate is then reduced with zinc and acetic acid to form 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one. The overall yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
1-(azocan-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(9-8-13-7-6-12-17-13)15-10-4-2-1-3-5-11-15/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKAGFWLKKBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)

![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)

![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)





![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)